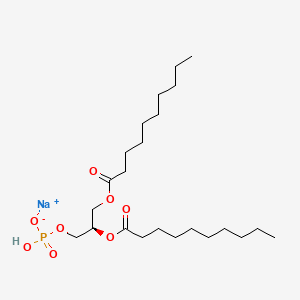

1,2-Didecanoyl-sn-glycero-3-phosphate

Overview

Description

1,2-Didecanoyl-sn-glycero-3-phosphate (DDGP) is a phospholipid that plays a key role in the metabolism and transport of lipids in biological systems. It is an important component of biological membranes and is found in high concentrations in the outer leaflet of the plasma membrane and in many intracellular membranes. It is a type of phosphatidic acid, which is a minor constituent of biological membranes and is a simplest glycerophospholipid .

Molecular Structure Analysis

1,2-Didecanoyl-sn-glycero-3-phosphate is a kind of phosphatidic acid, which has a glycerol backbone with phosphate present at the C-3 position . It is a minor constituent of biological membranes and is a simplest glycerophospholipid .

Chemical Reactions Analysis

1,2-Didecanoyl-sn-glycero-3-phosphate is a reactant in various chemical reactions. The feature employs a Neural Network model to accurately predict essential reaction conditions such as solvent, reagent, catalyst, temperature, and solvent score.

Physical And Chemical Properties Analysis

The molecular weight of 1,2-Didecanoyl-sn-glycero-3-phosphate is 502.6 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 8 . It also has a rotatable bond count of 24 .

Scientific Research Applications

-

Lipid Nanoparticles for Drug Delivery

-

Activator of Protein Kinase C (PKC)

-

Calibration Standard for Lipidomic Analysis

-

Preparation of Liposomes and Giant Unilamellar Vesicles (GUVs)

-

Phospholipid Mimicry in Biological Systems

-

Phospholipid Analogues for Membrane Research

-

Modeling Cell Membranes and Studying Membrane Properties

-

Membrane Protein Crystallization Studies

-

Comparison with Other Phospholipids

-

1,2-Didodecanoyl-sn-glycero-3-phosphocholine (DDPC)

-

Nanoparticle and Liposome Preparation for Drug Delivery

-

Cell-Permeable Activator of Protein Kinase C (PKC)

-

DPhPC (1,2-Dilauroyl-sn-glycero-3-phosphocholine)

properties

IUPAC Name |

sodium;[(2R)-2,3-di(decanoyloxy)propyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H45O8P.Na/c1-3-5-7-9-11-13-15-17-22(24)29-19-21(20-30-32(26,27)28)31-23(25)18-16-14-12-10-8-6-4-2;/h21H,3-20H2,1-2H3,(H2,26,27,28);/q;+1/p-1/t21-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVHWEENUNNUSBE-ZMBIFBSDSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H44NaO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00677130 | |

| Record name | Sodium (2R)-2,3-bis(decanoyloxy)propyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Didecanoyl-sn-glycero-3-phosphate | |

CAS RN |

321883-64-1 | |

| Record name | Sodium (2R)-2,3-bis(decanoyloxy)propyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(Nitromethyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B1394161.png)

![2,5-Dioxa-8-azaspiro[3.5]nonane](/img/structure/B1394163.png)

![3-Ethynylimidazo[1,2-b]pyridazine](/img/structure/B1394175.png)